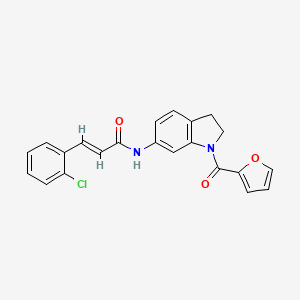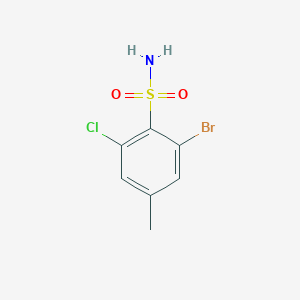![molecular formula C7H11BrO B2708178 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2138423-39-7](/img/structure/B2708178.png)
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a chemical compound with the CAS Number: 2305254-69-5 and a molecular weight of 177.04 . It has a linear formula of C6H9BRO .
Synthesis Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The Inchi Code for 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is 1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2 .Chemical Reactions Analysis
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Aplicaciones Científicas De Investigación
The 1-Norbornene Skeleton by Carbene Rearrangement
Research has demonstrated the synthesis of 4-Bromo-1-(dibromomethyl)bicyclo[2.1.1]hexane, highlighting its importance in the generation of reactive intermediates for the creation of the 1-norbornene skeleton. This process involves carbene rearrangement and showcases the compound's role in facilitating complex chemical transformations (Sascha Dorok, B. Ziemer, & G. Szeimies, 2002).
Generation and Interception of 1-Oxa-2, 3-Cyclohexadiene and 1,2,4-Cyclohexatriene
Further research into cycloadducts of tricyclo[4.1.0.02-7]-hepta-3, 4-diene with styrene and 1,3-butadiene has shown the ability to rearrange into cyclohepta- triene derivatives. This study provides insights into the generation of l-Oxa-3,4-cyclohexadiene and l-Oxa-2,3-cyclohexadiene from related oxabicyclo compounds, demonstrating the versatility of these molecules in synthetic organic chemistry (M. Christl & M. Braun, 1989).
Conformation and Charge Distribution of Bicyclic β‐Lactams
The study on the structures of various 7-oxo-1-azabicyclo and its derivatives, including the analysis of their conformations and charge distributions using ab initio methods, provides valuable information on the structural trends related to β-lactamase inhibitor capability. This research can potentially impact the development of new antibiotics (B. Fernández, Luís Carballiera, & M. A. Ríos, 1992).
The Synthesis of Sulfoxides
The oxidation of sulfide with the bromine complex of 1, 4-Diazabicyclo(2, 2, 2) octane to synthesize sulfoxides demonstrates an innovative use of bromine complexes in the selective oxidation of sulfides. This method could have significant applications in both organic synthesis and industrial chemistry (S. Ōae, Y. Ohnishi, S. Kozuka, & W. Tagaki, 1966).
Pseudo-Sugars Synthesis
Research into the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol (pseudo-hexopyranose) from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds opens new pathways in the creation of complex sugar analogues for potential use in medicinal chemistry and drug design (S. Ogawa et al., 1980).
Direcciones Futuras
Bicyclo[2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization . Hence, future directions could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-6-2-7(3-6,4-8)5-9-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTNRIMCLYAMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138423-39-7 |
Source


|
| Record name | 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)


![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)

![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)


![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)
